molecular formula C21H18ClNOS B5213956 4-[(benzylthio)methyl]-N-(3-chlorophenyl)benzamide

4-[(benzylthio)methyl]-N-(3-chlorophenyl)benzamide

Cat. No. B5213956
M. Wt: 367.9 g/mol
InChI Key: VWVAVULGNACCGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Benzylthio)methyl]-N-(3-chlorophenyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a benzamide derivative that has been synthesized for various purposes, including medicinal chemistry and drug development.

Mechanism of Action

The mechanism of action of 4-[(Benzylthio)methyl]-N-(3-chlorophenyl)benzamide is not fully understood. However, it has been proposed that the compound acts by inhibiting specific enzymes and signaling pathways involved in cell proliferation and survival. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in cancer development and progression.
Biochemical and Physiological Effects
Studies have shown that 4-[(Benzylthio)methyl]-N-(3-chlorophenyl)benzamide can induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to tumors. Additionally, the compound has been shown to modulate immune responses and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(Benzylthio)methyl]-N-(3-chlorophenyl)benzamide in lab experiments is its specificity towards HDAC enzymes. This allows for targeted inhibition of specific signaling pathways involved in cancer development. However, the compound has low solubility in water, which can limit its use in certain experiments. Additionally, the compound may exhibit cytotoxic effects on normal cells, which can affect its therapeutic potential.

Future Directions

Future research on 4-[(Benzylthio)methyl]-N-(3-chlorophenyl)benzamide could focus on optimizing its synthesis method to improve yield and purity. Additionally, further studies could investigate the compound's potential as a therapeutic agent for various diseases, including cancer and viral infections. The compound could also be used as a tool for studying the role of HDAC enzymes in various cellular processes. Further research could also focus on developing analogs of the compound with improved solubility and reduced cytotoxicity.
In conclusion, 4-[(Benzylthio)methyl]-N-(3-chlorophenyl)benzamide is a promising compound that has shown potential as a therapeutic agent for various diseases. Its specific inhibition of HDAC enzymes makes it a valuable tool for studying cellular processes and developing targeted therapies. Further research is needed to fully understand the compound's mechanism of action and potential applications.

Synthesis Methods

The synthesis of 4-[(Benzylthio)methyl]-N-(3-chlorophenyl)benzamide involves the reaction of 3-chlorobenzoyl chloride and benzyl mercaptan in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism to yield the desired product. The purity and yield of the compound can be improved by using different solvents, temperatures, and reaction times.

Scientific Research Applications

4-[(Benzylthio)methyl]-N-(3-chlorophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. The compound has been tested against various cancer cell lines, including breast, lung, and prostate cancer, and has shown promising results in inhibiting cell growth and inducing apoptosis.

properties

IUPAC Name

4-(benzylsulfanylmethyl)-N-(3-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNOS/c22-19-7-4-8-20(13-19)23-21(24)18-11-9-17(10-12-18)15-25-14-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVAVULGNACCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(benzylsulfanyl)methyl]-N-(3-chlorophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.